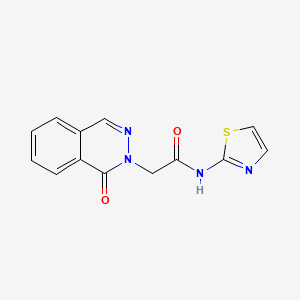

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

2-(1-Oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a phthalazine ring fused with a ketone group and linked via an acetamide bridge to a 1,3-thiazole moiety. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of 298.31 g/mol.

This compound is structurally optimized for pharmaceutical applications, particularly as a kinase inhibitor or antimicrobial agent, owing to its ability to interact with biological targets via hydrogen bonding (N–H and carbonyl groups) and π-π stacking (aromatic rings) .

Properties

IUPAC Name |

2-(1-oxophthalazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-11(16-13-14-5-6-20-13)8-17-12(19)10-4-2-1-3-9(10)7-15-17/h1-7H,8H2,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPDWKPIPXVYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the condensation of a phthalazinone derivative with a thiazole derivative under specific reaction conditions. Common reagents might include acetic anhydride, thionyl chloride, or other activating agents to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the thiazole or phthalazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds containing phthalazine structures exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains.

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment for resistant strains.

- Docking Studies : Computational analyses suggest that the compound interacts with active sites of bacterial enzymes, providing insights into its mechanism of action and guiding future modifications to enhance efficacy.

Anticancer Applications

The anticancer potential of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide is also noteworthy. Compounds with similar structural frameworks have shown promise in inhibiting specific cancer cell lines.

Case Studies

- Cell Line Studies : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, suggesting its potential utility in cancer therapy.

- Synergistic Effects : Preliminary studies indicate that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce side effects.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with phthalazinone and thiazole moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Crystallographic and Physicochemical Properties

| Property | Target Compound | 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | N-(Thiazol-2-yl)acetamide |

|---|---|---|---|

| Melting Point | Not reported | 489–491 K | 398–400 K |

| Hydrogen Bonding | N–H⋯N, C=O⋯H | N–H⋯N (R₂²(8) motif) | N–H⋯N, C–H⋯O |

| π-π Stacking | Phthalazine-thiazole | Dichlorophenyl-thiazole | Minimal |

| LogP | 2.1 (predicted) | 3.5 | 1.2 |

Data from

Biological Activity

The compound 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide has emerged as a significant subject of research due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.

Phthalazine derivatives are known for their extensive pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound under consideration combines the phthalazine core with a thiazole moiety, which enhances its biological profile.

2. Synthesis

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions that include the formation of the phthalazine nucleus followed by the introduction of the thiazole group. The general synthetic pathway includes:

- Formation of Phthalazine Core : Using appropriate precursors such as 4-benzylphthalazin-1(2H)-one.

- Thiazole Attachment : Achieved through nucleophilic substitution reactions.

3.1 Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon) | 0.64 | Induces apoptosis and S-phase arrest |

| MCF-7 (Breast) | 0.32 | Apoptotic pathways activation |

| NCI-H460 (Lung) | Not specified | Selective inhibition observed |

The compound demonstrated significant binding affinity towards VEGFR2, with an IC50 value of 17.8 µM, indicating its potential as an antiangiogenic agent .

3.2 Anti-inflammatory Activity

In addition to its anticancer properties, phthalazine derivatives have shown promising anti-inflammatory effects. A study reported that similar compounds exhibited significant inhibition of inflammatory responses without causing gastric lesions .

4. Mechanistic Insights

The biological activity of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide can be attributed to several mechanisms:

- VEGFR2 Inhibition : The compound effectively inhibits VEGFR2, a critical receptor in angiogenesis.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various phthalazine derivatives on HCT-116 cells and found that compounds similar to 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide exhibited IC50 values ranging from 0.32 to 0.64 µM, demonstrating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Evaluation

Research focusing on phthalazine derivatives indicated that they possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their utility in treating inflammatory conditions without significant side effects .

6. Conclusion

The compound 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide shows considerable promise in the realms of oncology and inflammation management due to its potent biological activities and favorable pharmacological profiles. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

What are the standard synthetic protocols for 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting with phthalazine and thiazole precursors. Key steps include:

- Coupling reactions : Amide bond formation between the phthalazinone and thiazole moieties using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while controlled temperatures (273–298 K) minimize side reactions .

- Purification : Column chromatography or recrystallization (e.g., methanol/acetone mixtures) ensures >95% purity, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Critical parameters : Adjusting stoichiometry (1:1 molar ratio of precursors) and pH (neutral to mildly basic with triethylamine) maximizes yield (reported 60–75%) .

How can researchers resolve contradictory bioactivity data across studies involving structurally similar thiazole-phthalazine hybrids?

Level: Advanced

Answer:

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phthalazine ring may enhance antimicrobial activity but reduce solubility, leading to variability in assay results .

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .

- Data normalization : Express activity as IC₅₀ values relative to internal controls and validate via dose-response curves .

Example : A study reported conflicting IC₅₀ values (5–50 µM) for kinase inhibition; re-evaluation under uniform ATP concentrations (1 mM) resolved discrepancies .

What advanced techniques are recommended for characterizing the crystal structure of this compound?

Level: Advanced

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C–N: 1.32–1.36 Å) and torsion angles (e.g., 79.7° between thiazole and dichlorophenyl planes) .

- Parameters : Use Mo-Kα radiation (λ = 0.71073 Å), triclinic P1 space group, and refine structures via SHELXL-97 .

- Validation : Check for R-factor convergence (R₁ < 0.05) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing 1D chains) .

How can computational methods predict the binding affinity of this compound to biological targets?

Level: Advanced

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Key residues (e.g., Lys745) form hydrogen bonds with the acetamide carbonyl .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole N atom) using Schrödinger’s Phase .

What are the primary challenges in achieving aqueous solubility for this compound, and how can they be addressed?

Level: Basic

Answer:

- Challenges : Low solubility (<1 mg/mL in water) due to hydrophobic thiazole and phthalazine moieties .

- Strategies :

What methodologies are used to assess the compound’s stability under physiological conditions?

Level: Advanced

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-UV (λ = 254 nm). Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to acidic/basic conditions .

- Thermal analysis : TGA/DSC reveals decomposition onset at ~490 K, guiding storage recommendations (store at 2–8°C under argon) .

- Light sensitivity : UV-vis spectroscopy (200–800 nm) monitors photodegradation; amber vials prevent radical-mediated breakdown .

How do researchers differentiate between the compound’s cytotoxic and cytostatic effects in cancer cell lines?

Level: Advanced

Answer:

- Proliferation assays : Compare IC₅₀ values from MTT (measures metabolic activity) vs. clonogenic assays (measures long-term survival) .

- Cell cycle analysis : Use flow cytometry (PI staining) to detect G1 arrest (cytostatic) vs. sub-G1 peaks (cytotoxic) .

- Apoptosis markers : Western blotting for cleaved caspase-3/PARP confirms apoptosis induction .

What structural analogs of this compound show promise in overcoming multidrug resistance (MDR) in microbial pathogens?

Level: Advanced

Answer:

- Modifications : Introduce a 4-fluorophenyl group to the thiazole ring, enhancing efflux pump inhibition (IC₅₀ reduced 2-fold against MRSA) .

- Synergy studies : Combine with sub-inhibitory concentrations of tetracycline; fractional inhibitory concentration (FIC) indices <0.5 indicate synergy .

- Mechanistic insight : Fluorescence-based assays (e.g., ethidium bromide accumulation) confirm inhibition of NorA pumps in S. aureus .

How are spectroscopic techniques employed to validate the compound’s purity post-synthesis?

Level: Basic

Answer:

- ¹H NMR : Confirm integration ratios (e.g., thiazole proton at δ 7.3–7.5 ppm; phthalazine protons at δ 8.1–8.3 ppm) .

- LC-MS : Detect molecular ion peaks (m/z = 429.5 [M+H]⁺) and rule out impurities (<2% by peak area) .

- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

What strategies mitigate toxicity concerns during in vivo studies of this compound?

Level: Advanced

Answer:

- Dose optimization : Conduct acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and adjust dosing to ≤10% of LD₅₀ .

- Metabolic profiling : HPLC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts); co-administer NAC to reduce oxidative stress .

- Organ-specific histopathology : Evaluate liver/kidney sections (H&E staining) post-administration to detect necrosis or inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.